
2-Hydroxymethyl Rilpivirine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 4-((4-(4-((E)-2-cyanovinyl)-2-(hydroxymethyl)-6-methyl-anilino)pyrimidin-2-yl)amino)benzonitrile is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with an aniline derivative, making it a subject of interest for researchers in organic chemistry and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(4-((E)-2-cyanovinyl)-2-(hydroxymethyl)-6-methyl-anilino)pyrimidin-2-yl)amino)benzonitrile involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in dry dichloromethane, followed by the addition of perchloric acid. The reaction is typically carried out in an ice bath to control the temperature and ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-((4-(4-((E)-2-cyanovinyl)-2-(hydroxymethyl)-6-methyl-anilino)pyrimidin-2-yl)amino)benzonitrile: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aniline derivative can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various halogenated derivatives depending on the substituent used.
科学研究应用
4-((4-(4-((E)-2-cyanovinyl)-2-(hydroxymethyl)-6-methyl-anilino)pyrimidin-2-yl)amino)benzonitrile: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 4-((4-(4-((E)-2-cyanovinyl)-2-(hydroxymethyl)-6-methyl-anilino)pyrimidin-2-yl)amino)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
相似化合物的比较
Similar Compounds
1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5-yl)urea derivatives: These compounds share a similar pyrimidine ring structure and have been studied for their anticancer activity.
Pyrimido[4,5-d]pyrimidines: These compounds also contain fused pyrimidine rings and have various biological applications.
Uniqueness
4-((4-(4-((E)-2-cyanovinyl)-2-(hydroxymethyl)-6-methyl-anilino)pyrimidin-2-yl)amino)benzonitrile: is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of reactions and its potential therapeutic applications make it a valuable compound for further research.
属性
IUPAC Name |
4-[[4-[4-[(E)-2-cyanoethenyl]-2-(hydroxymethyl)-6-methylanilino]pyrimidin-2-yl]amino]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O/c1-15-11-17(3-2-9-23)12-18(14-29)21(15)27-20-8-10-25-22(28-20)26-19-6-4-16(13-24)5-7-19/h2-8,10-12,29H,14H2,1H3,(H2,25,26,27,28)/b3-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXOLCAKDTZFHM-NSCUHMNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)CO)C=CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)CO)/C=C/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1798429-64-7 |
Source


|
| Record name | 4-((4-(4-((E)-2-Cyanovinyl)-2-(hydroxymethyl)-6-methyl-anilino)pyrimidin-2-yl)amino)benzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1798429647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-((4-(4-((E)-2-CYANOVINYL)-2-(HYDROXYMETHYL)-6-METHYL-ANILINO)PYRIMIDIN-2-YL)AMINO)BENZONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJD4RR2QTE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
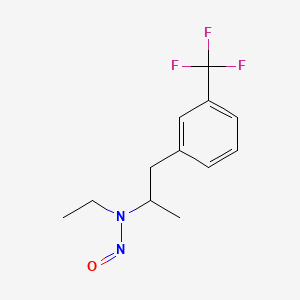
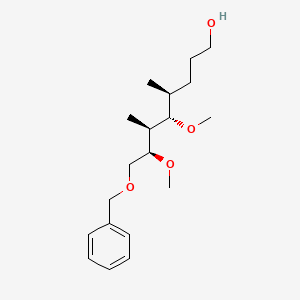

![3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone](/img/new.no-structure.jpg)


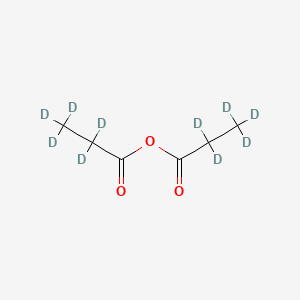
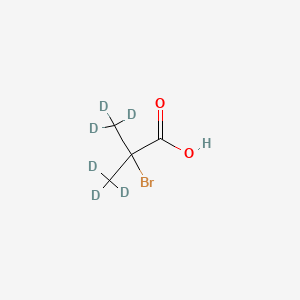
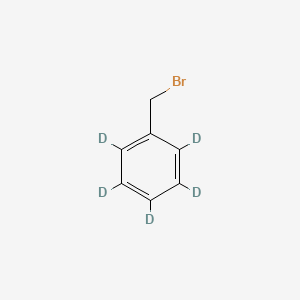
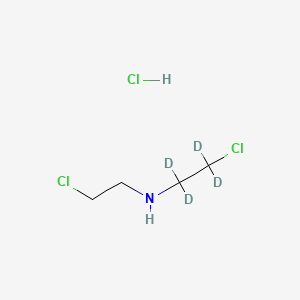
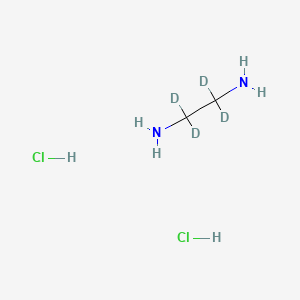
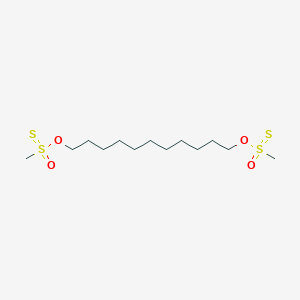

![N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin](/img/structure/B566169.png)
